(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNI-2011, also known as cevimeline hydrochloride hemihydrate, is a quinuclidine derivative of acetylcholine. It is a selective and orally active muscarinic M1 and M3 receptor agonist. This compound is primarily used to stimulate secretion by the salivary glands and is often employed as a sialogogue for the treatment of xerostomia (dry mouth) in conditions such as Sjögren’s syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cevimeline hydrochloride hemihydrate involves the reaction of quinuclidine with acetylcholine derivatives. The process typically includes the formation of a spiro compound through a series of chemical reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of cevimeline hydrochloride hemihydrate involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product, which is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cevimeline hydrochloride hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and N-oxides.
Reduction: Reduction reactions can convert the oxidized forms back to the parent compound.
Substitution: Nucleophilic substitution reactions are common, particularly in the formation of the spiro compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and hydroxides are employed under basic conditions
Major Products
The major products formed from these reactions include various oxidized and reduced forms of cevimeline, such as sulfoxides and N-oxides .
Scientific Research Applications
Cevimeline hydrochloride hemihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study muscarinic receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor activation.
Medicine: Primarily used in the treatment of xerostomia in Sjögren’s syndrome.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors .
Mechanism of Action
Cevimeline hydrochloride hemihydrate exerts its effects by selectively binding to and activating muscarinic M1 and M3 receptors. This activation stimulates the secretion of saliva and other exocrine glands. The compound can cross the blood-brain barrier, allowing it to affect central nervous system functions. The primary molecular targets are the muscarinic acetylcholine receptors, which are involved in various signaling pathways related to glandular secretion and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Pilocarpine: Another muscarinic receptor agonist used to treat xerostomia.
Bethanechol: A muscarinic agonist used to stimulate bladder and gastrointestinal motility.
Uniqueness
Cevimeline hydrochloride hemihydrate is unique due to its selectivity for M1 and M3 receptors, which makes it particularly effective for stimulating salivary secretion without significant side effects on other organ systems. Its ability to cross the blood-brain barrier also distinguishes it from other similar compounds, providing potential therapeutic benefits for central nervous system disorders .
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
(2S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10?/m0/s1 |
InChI Key |
WUTYZMFRCNBCHQ-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@H]1OC2(CN3CCC2CC3)CS1 |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 |
Synonyms |
2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.